4-(4-Bromo-2-methylphenoxy)piperidine
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Description
The compound 4-(4-Bromo-2-methylphenoxy)piperidine is a halogenated derivative of piperidine, which is a six-membered heterocyclic amine. The presence of a bromo and a methyl group on the phenyl ring suggests that it could exhibit interesting chemical and physical properties, potentially making it a candidate for various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of halogenated piperidines, such as 4-(4-Bromo-2-methylphenoxy)piperidine, often involves the introduction of halogen atoms or halogen-containing groups into the piperidine ring or onto the phenyl ring. In the literature, similar compounds have been synthesized using various methods, including alkylation of active methylene compounds with N-mustard derivatives and elimination, reduction, and bromination reactions . These methods provide a framework for the synthesis of 4-(4-Bromo-2-methylphenoxy)piperidine, although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related halogenated piperidines has been characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy . These techniques allow for the determination of the molecular geometry, vibrational structure, and electronic properties of the compound. The presence of a bromo substituent can significantly influence the electronic distribution within the molecule, as evidenced by NBO analysis, which provides insights into hyperconjugative interactions and charge delocalization .
Chemical Reactions Analysis
Halogenated piperidines can participate in various chemical reactions due to the presence of reactive halogen atoms. These reactions may include nucleophilic substitution, where the halogen atom is replaced by another nucleophile, or coupling reactions, where the halogen acts as a leaving group. The specific reactivity of 4-(4-Bromo-2-methylphenoxy)piperidine would depend on the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated piperidines are influenced by the nature of the substituents on the piperidine ring and the phenyl ring. The log P values, which indicate lipophilicity, can be estimated using HPLC analysis . The presence of a bromo substituent is likely to increase the lipophilicity of the compound compared to its non-halogenated counterpart. Additionally, the dissociation constants for sigma-1 and sigma-2 receptors provide information on the compound's affinity and selectivity towards these receptors, which is relevant for its potential use as a radiolabeled probe in vivo .
Future Directions
Piperidines, including “4-(4-Bromo-2-methylphenoxy)piperidine”, are important in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
properties
IUPAC Name |
4-(4-bromo-2-methylphenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRVTLBEWUGCBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-methylphenoxy)piperidine |
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